Physicochemical Properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide
Physicochemical Properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol. Due to a lack of publicly available experimental data for this specific compound, this document focuses on predicted values and established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
Precise experimental determination of the physicochemical properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol has not been extensively reported in scientific literature. However, computational models provide estimated values for several key parameters. These predictions, summarized in the table below, offer initial guidance for research and development activities. It is imperative to note that these are in silico predictions and should be confirmed by empirical testing.
| Property | Predicted Value | Data Source |
| IUPAC Name | 2-Ethyl-2,7,8-trimethyl-3,4-dihydro-2H-chromen-6-ol | - |
| CAS Registry Number | Not available | - |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | - |
| Physical State | Solid (predicted) | - |
| logP (Octanol-Water Partition Coefficient) | 4.2 ± 0.4 | - |
| pKa (Acid Dissociation Constant) | 10.5 ± 0.7 (phenolic hydroxyl) | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of the core physicochemical properties of organic compounds like 2-Ethyl-2,7,8-trimethylchroman-6-ol.
Solubility Determination
The solubility of a compound is a critical parameter influencing its absorption and distribution. A common method for determining aqueous and organic solubility is the shake-flask method.[1]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound. The capillary method is a widely used and reliable technique.[2][3][4]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.
-
Melting Range: The recorded temperature range provides the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic. A common micro-method for determining the boiling point involves the use of a Thiele tube or a similar apparatus.[5][6][7][8][9]
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.
-
Heating and Observation: The bath is heated gradually. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a chromanol derivative with a phenolic hydroxyl group, potentiometric titration is a standard method for pKa determination.[10][11]
Protocol:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.[12]
Protocol:
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of a novel compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Caption: Relationship between core physicochemical properties and their implications in drug development.
References
- 1. youtube.com [youtube.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. acdlabs.com [acdlabs.com]
